(R)-Vicianin

Description

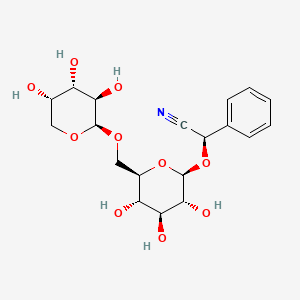

Structure

3D Structure

Properties

Molecular Formula |

C19H25NO10 |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile |

InChI |

InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18+,19+/m0/s1 |

InChI Key |

YYYCJNDALLBNEG-HTSYZHAISA-N |

SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H](C#N)C3=CC=CC=C3)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of R Vicianin

Precursor Amino Acid Metabolism in Cyanogenic Glycoside Synthesis

The foundation of (R)-Vicianin's structure is derived from an aromatic amino acid, which undergoes a series of transformations to form the core cyanohydrin structure.

Phenylalanine as the Primary Precursor for Prunasin (B192207)

The biosynthesis of this compound commences with the proteinogenic amino acid L-phenylalanine. oup.comumm.ac.idamu.edu.az This amino acid serves as the initial substrate for the pathway leading to the formation of prunasin, the monoglucosidic precursor to this compound. oup.comumm.ac.idnih.gov The pathway channels phenylalanine from primary metabolism into this specialized secondary metabolic route. nih.gov

Enzymatic Steps in the Formation of this compound

The conversion of phenylalanine to this compound is orchestrated by a series of enzymes, primarily belonging to the cytochrome P450 monooxygenase and glycosyltransferase superfamilies.

Role of Cytochrome P450 Monooxygenases (e.g., CYP79 Family) in Oxime Generation

The initial committed step in the biosynthesis of cyanogenic glycosides derived from phenylalanine is the conversion of L-phenylalanine to its corresponding aldoxime, phenylacetaldoxime. nih.gov This reaction is catalyzed by a cytochrome P450 monooxygenase from the CYP79 family. nih.govnih.gov These enzymes are typically membrane-bound, often associated with the endoplasmic reticulum. kobe-u.ac.jp In the common vetch (Vicia sativa), a plant known to produce vicianin (B86284), genes belonging to the CYP79 family have been identified as key players in this initial conversion. nih.gov

Following the formation of the oxime, another family of cytochrome P450 enzymes, the CYP71 family, is responsible for converting the aldoxime into a cyanohydrin, specifically (R)-mandelonitrile. nih.govbiorxiv.org This step is crucial for forming the aglycone core of prunasin.

Glycosyltransferase-Mediated Addition of Glucose to Mandelonitrile (B1675950) (Prunasin Formation)

The unstable (R)-mandelonitrile is stabilized through glycosylation. A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of mandelonitrile, forming the stable cyanogenic monoglucoside, (R)-prunasin. oup.comumm.ac.idnih.gov In almond, the enzyme UGT85A19 has been identified as responsible for this step. oup.com In common vetch, several UGT candidates, including those from the UGT85B1 family, are implicated in the glycosylation steps of vicianin biosynthesis. nih.gov

Secondary Glycosylation for this compound Formation from Prunasin

This compound is a diglycoside, meaning it contains a two-sugar unit. Its formation requires a second glycosylation event, where an arabinose sugar is added to the glucose moiety of prunasin. wikipedia.orgresearchgate.net This reaction is catalyzed by a specific glycosyltransferase. While the precise enzyme has not been definitively isolated and characterized in all vicianin-producing species, studies in common vetch have identified several candidate UDP-glycosyltransferases (VsGT1, VsGT2, and VsGT17) that are strongly correlated with vicianin accumulation. nih.gov This suggests that one or more of these enzymes are responsible for the final glycosylation step, converting prunasin into this compound. The enzyme vicianin hydrolase, which specifically hydrolyzes the vicianose (B13437423) disaccharide from vicianin, has been identified in Vicia angustifolia, further supporting the existence of a dedicated metabolic pathway for this compound. researchgate.netnih.gov

Metabolic Flux and Compartmentation of this compound Biosynthesis

The biosynthesis of this compound is a highly regulated and compartmentalized process to prevent the toxic release of hydrogen cyanide within the plant's own cells. Research on cyanogenic glycosides indicates that the initial steps of the pathway, catalyzed by the membrane-bound cytochrome P450s, occur at the endoplasmic reticulum. kobe-u.ac.jp The subsequent glycosylation steps, catalyzed by soluble UGTs, are believed to take place in the cytosol. kobe-u.ac.jp

The final product, this compound, is then transported and stored in the vacuole, effectively separating it from the catabolic enzymes (β-glucosidases and α-hydroxynitrile lyases) that are located in other cellular compartments, such as the apoplast (cell wall space) and cytoplasm. amu.edu.aznih.govcdnsciencepub.comscielo.br This spatial separation, known as compartmentation, is a critical feature of the cyanogenic defense system. It ensures that the toxic hydrogen cyanide is only released upon tissue damage, for instance, during herbivory, when the contents of the vacuole and other cellular compartments mix. amu.edu.azcdnsciencepub.comscielo.br While specific metabolic flux analysis for this compound is not extensively documented, the coordinated expression of the biosynthetic genes, as seen in common vetch, suggests a tightly controlled flow of intermediates through the pathway to ensure efficient synthesis and safe storage of this defensive compound. nih.gov

Enzymatic Hydrolysis and Biodegradation of R Vicianin

Characterization of (R)-Vicianin-Specific β-Glycosidases (Vicianinases)

The primary enzyme responsible for the initial step in this compound degradation is vicianin (B86284) hydrolase (VH), also referred to as vicianin β-glucosidase (EC 3.2.1.119). wikipedia.orgconicet.gov.ar This enzyme has been isolated and characterized from sources including the seeds of Vicia angustifolia var. segetalis and the fronds of the squirrel's foot fern (Davallia trichomanoides). oup.comrhea-db.org

Vicianin hydrolase is a disaccharide-specific β-glycosidase, belonging to family 1 of the glycosyl hydrolases. oup.comresearchgate.net This classification is based on its amino acid sequence, which shares about 50% identity with other plant β-glycosidases like amygdalin (B1666031) hydrolase and β-primeverosidase. oup.comresearchgate.net The enzyme purified from V. angustifolia has a molecular mass of approximately 56 kDa. oup.comnih.gov Genetic analysis revealed that the deduced VH protein is composed of a 509 amino acid polypeptide, which includes a putative secretion signal peptide at its N-terminus. oup.comresearchgate.netnih.gov

A key feature of vicianin hydrolase is its high specificity for the β-vicianoside linkage, which consists of an L-arabinopyranosyl unit attached to a D-glucopyranosyl unit. oup.comnih.gov While it efficiently hydrolyzes this compound, it shows some limited activity towards the monoglycoside prunasin (B192207), which shares the same (R)-mandelonitrile aglycone. oup.comnih.gov However, it does not hydrolyze amygdalin, a cyanogenic diglycoside with a gentiobioside sugar moiety. oup.comnih.gov This demonstrates a high degree of specificity for the glycone (sugar) portion of the substrate. oup.comnih.gov The optimal pH for vicianin hydrolase activity is typically in the acidic range, around pH 5.5 to 6.0. rhea-db.orgncats.io

| Property | Vicia angustifolia | Davallia trichomanoides |

|---|---|---|

| Enzyme Name | Vicianin Hydrolase (VH) | Vicianin Hydrolase |

| EC Number | 3.2.1.119 | 3.2.1.119 |

| Source | Seeds | Young fronds and fiddleheads |

| Molecular Mass (SDS-PAGE) | ~56 kDa | 56 kDa, 49 kDa, 32.5 kDa (subunits) |

| Optimal pH | ~6.0 | 5.5 |

| Km for this compound | Not specified | 4.9 mM |

| Specific Activity (against vicianin) | 9.86 U mg-1 (native), 8.97 U mg-1 (recombinant) | Not specified |

| Glycosylation | Predicted to be a glycoprotein | Not a glycoprotein |

Mechanism of Enzymatic Hydrolysis Leading to Cyanogenesis

The enzymatic breakdown of this compound is a two-step process that ultimately results in the formation of hydrogen cyanide. mdpi.comoup.com

The first step is catalyzed by vicianin hydrolase. researchgate.netoup.com This enzyme cleaves the β-glycosidic bond linking the aglycone to the sugar moiety in a single hydrolytic event. researchgate.netconicet.gov.ar This reaction releases the unstable cyanohydrin, (R)-mandelonitrile, and the disaccharide vicianose (B13437423). ncats.iowikipedia.org This mechanism contrasts with the degradation of other complex cyanogenic glycosides like amygdalin, which requires a stepwise removal of sugar units by two different enzymes. oup.comresearchgate.net The direct release of the disaccharide demonstrates the endo-glycosidase nature of vicianin hydrolase. conicet.gov.ar

The chemical reaction is as follows: this compound + H₂O ⇌ (R)-Mandelonitrile + Vicianose wikipedia.org

The (R)-mandelonitrile produced in the first step is an unstable intermediate. rsc.org It rapidly decomposes in the second step of cyanogenesis to yield benzaldehyde (B42025) and hydrogen cyanide (HCN). nih.govsmolecule.com This decomposition can occur spontaneously under neutral conditions, but it is often facilitated in biological systems by another class of enzymes known as hydroxynitrile lyases (HNLs), sometimes specifically referred to as mandelonitrile (B1675950) lyases (MDLs). rsc.orgnih.govpnas.org These enzymes catalyze the dissociation of the cyanohydrin, completing the cyanogenesis pathway. nih.govpnas.org

The reaction is: (R)-Mandelonitrile ⇌ Benzaldehyde + Hydrogen Cyanide smolecule.compnas.org

Subcellular Localization and Activation Mechanisms of Hydrolytic Enzymes

Plants have evolved a sophisticated system of subcellular compartmentalization to store cyanogenic glycosides and their degradative enzymes separately, thereby preventing autotoxicity. conicet.gov.aroup.com This separation ensures that cyanogenesis is only activated upon tissue disruption, such as during herbivory. oup.com

In cyanogenic plants, the glycoside substrate, this compound, is typically stored in the cell vacuole. researchgate.net The corresponding β-glycosidase, vicianin hydrolase, is localized elsewhere. In Vicia angustifolia, the transcript for vicianin hydrolase is found in abundance in the seeds and to a lesser extent in flowers, mirroring the distribution of its substrate. oup.comnih.gov The presence of a putative secretion signal peptide on the vicianin hydrolase protein suggests it may be transported out of the cytoplasm, possibly to the apoplast (cell wall space) or stored in protein bodies. oup.comresearchgate.net

When the plant's cellular structure is damaged, the contents of the vacuole and the compartment containing the hydrolase are mixed. conicet.gov.aroup.com This allows vicianin hydrolase to access this compound, initiating the hydrolysis and the release of (R)-mandelonitrile. conicet.gov.ar The subsequent breakdown of (R)-mandelonitrile into hydrogen cyanide and benzaldehyde by hydroxynitrile lyases also relies on this tissue disruption to bring the enzyme and its substrate together. pnas.org This spatial and physical regulation of enzyme and substrate interaction is a key activation mechanism for the plant's chemical defense. oup.com

Biological and Ecological Functions of R Vicianin in Plant Systems

Role in Plant Defense Strategies Against Herbivory

The primary and most well-documented function of (R)-vicianin and other cyanogenic glycosides is their role in defending plants against herbivores. ontosight.aibiorxiv.orgplos.org This chemical defense is a classic example of a two-component system that remains inert until plant tissues are damaged. biorxiv.org

Deterrence of Generalist Herbivores via Cyanide Release

When an herbivore chews on a plant containing this compound, the cellular compartmentalization breaks down. nih.govamu.edu.az This brings the this compound, which is typically stored in the vacuole, into contact with specific β-glucosidases located in the cytoplasm. amu.edu.azentomoljournal.commdpi.com In the case of this compound, an enzyme known as vicianin (B86284) hydrolase specifically catalyzes the hydrolysis of the β-vicianoside bond, releasing the disaccharide vicianose (B13437423) and the unstable aglycone, (R)-mandelonitrile. researchgate.netoup.com This (R)-mandelonitrile can then be broken down, either spontaneously or by an α-hydroxynitrile lyase, into benzaldehyde (B42025) and highly toxic hydrogen cyanide (HCN). amu.edu.azoup.commdpi.com

The release of HCN, a potent inhibitor of cellular respiration, acts as a powerful deterrent to many generalist herbivores who lack the mechanisms to detoxify it. biorxiv.orgmdpi.com This "cyanide bomb" is an effective and rapid defense mechanism against a wide range of herbivores that cause tissue damage. mdpi.commdpi.com

Specificity of Defense Mechanisms in Cyanogenic Plants

The effectiveness of cyanogenesis as a defense mechanism is not universal and often depends on the herbivore's dietary specialization. mdpi.com While it is a potent defense against generalist herbivores, many specialist herbivores have co-evolved mechanisms to overcome this chemical barrier. mdpi.comresearchgate.netmonash.edu

Some specialist insects have developed the ability to detoxify the cyanide produced. entomoljournal.com Others have evolved feeding strategies that minimize tissue damage, thereby preventing the mixing of this compound and its activating enzymes. nih.gov A fascinating adaptation is seen in certain specialist herbivores that can sequester the intact cyanogenic glycosides from their host plants and use them for their own defense against predators. monash.edu This intricate co-evolutionary arms race highlights the specificity of plant defense mechanisms and the remarkable adaptations of herbivores. numberanalytics.com

Table 1: Herbivore Response to Cyanogenic Glycosides

| Herbivore Type | Typical Response to Cyanogenic Glycosides | Examples of Mechanisms |

|---|---|---|

| Generalist | Deterrence or toxicity. researchgate.netnumberanalytics.com | Avoidance of cyanogenic plants. researchgate.net |

| Specialist | Tolerance, detoxification, or sequestration. mdpi.commonash.edu | Enzymatic detoxification, sequestration for own defense. entomoljournal.commonash.edu |

Contribution to Plant Resistance Against Pathogen Infection

The defensive role of this compound extends beyond herbivores to include pathogens such as fungi and bacteria. ontosight.aioup.com The release of hydrogen cyanide upon tissue damage, which can be caused by pathogenic invasion, creates a toxic environment that can inhibit the growth and proliferation of these microorganisms. nih.gov Cyanogenic glycosides are considered "phytoanticipins," pre-formed antimicrobial compounds that are activated in response to pathogen attack. nih.gov

Putative Roles in Plant Growth, Development, and Environmental Signaling

Beyond their defensive functions, there is growing evidence that cyanogenic glycosides like this compound are involved in various aspects of plant metabolism and development. biorxiv.orgmdpi.comresearchgate.net They are not merely inert defense compounds but are dynamically synthesized and turned over, suggesting roles in regulating plant growth and responding to environmental cues. researchgate.net

Hydrogen cyanide, the toxic end-product of vicianin breakdown, is now also being recognized as a potential signaling molecule in plants. mdpi.com At sub-lethal concentrations, HCN may modulate various physiological processes, though this area of research is still developing. The turnover of cyanogenic glycosides has been linked to developmental stages such as flowering and fruit development, indicating a regulatory role. plos.orgfrontiersin.org

This compound as a Nitrogen Storage and Mobilization Compound

This compound, being a nitrogen-containing compound, can serve as a significant reservoir of stored nitrogen. biorxiv.orgplos.orgnumberanalytics.com This is particularly important in nitrogen-limited environments. Plants can allocate a substantial portion of their nitrogen to the synthesis of cyanogenic glycosides, which can be mobilized when needed for growth and development. oup.comoup.com

Plants have evolved endogenous turnover pathways that allow for the remobilization of the nitrogen from cyanogenic glycosides without the release of toxic HCN. frontiersin.orgcapes.gov.brnih.gov These pathways enable the plant to recover the reduced nitrogen and carbon for use in primary metabolism, such as the synthesis of amino acids and proteins. researchgate.netcapes.gov.brresearchgate.net This dual function of defense and nitrogen storage highlights the metabolic efficiency of cyanogenic glycosides in plant systems. researchgate.net The ability to recycle these compounds demonstrates their integration into the plant's primary metabolic network. capes.gov.br

Table 2: Proposed Functions of this compound Turnover Products

| Turnover Product | Putative Function | Supporting Evidence |

|---|---|---|

| Amides and Carboxylic Acids | Intermediates in nitrogen recycling. nih.gov | Detected during metabolic profiling of cyanogenic plants. capes.gov.br |

| Ammonia (B1221849) | Source of reduced nitrogen for primary metabolism. frontiersin.org | Turnover pathways recover nitrogen as ammonia without HCN release. frontiersin.org |

Potential Involvement in Antioxidant Defense and Reactive Oxygen Species Scavenging

There is emerging evidence to suggest that cyanogenic glycosides and their metabolic products may play a role in protecting plants from oxidative stress. mdpi.com Abiotic stresses, such as cold, can lead to the overproduction of reactive oxygen species (ROS), which can damage cellular components. frontiersin.org

While direct evidence for this compound is still being investigated, related compounds and pathways offer insights. For instance, the biosynthesis of some secondary metabolites, including cyanogenic glycosides, is linked to amino acids that are also involved in stress responses. nih.gov Furthermore, the glycosylation process itself, a key feature of this compound, has been shown in other contexts, like with flavonoids, to enhance the antioxidant capacity and ROS scavenging ability of molecules. frontiersin.org The breakdown products of cyanogenic glycosides could also contribute to the plant's antioxidant system, although the precise mechanisms involving this compound require further research. dntb.gov.ua

Genetic and Molecular Basis of R Vicianin Metabolism

Genetic Polymorphisms Influencing (R)-Vicianin Content in Plant Populations

Naturally occurring genetic variation within plant populations leads to significant differences in their chemical profiles, including the content of cyanogenic compounds like this compound. Studies on common vetch (Vicia sativa), a known producer of vicianin (B86284), have demonstrated substantial polymorphism for cyanogenesis.

Investigation into natural accessions of Vicia sativa has revealed considerable diversity in the production of cyanogenic glucosides. researchgate.net By analyzing numerous lines derived from a single accession, researchers have identified naturally polymorphic lines that exhibit deficiencies in cyanogenesis and cyano-amino acid content. researchgate.net This variation highlights the presence of different alleles or genetic loci that control the level of cyanogenic potential within the species.

In a detailed chemical analysis of 40 selected polymorphic lines of Vicia sativa, the concentration of cyanogenic glucosides varied widely, allowing for the identification of specific lines with consistently low levels of these compounds. researchgate.net This inherent genetic variability is a critical resource for breeding programs aiming to reduce cyanogenic potential in forage crops and underscores that the capacity for vicianin production is not uniform across the species. The existence of this polymorphism suggests that the selective pressures influencing cyanogenesis, such as herbivory, may vary across different environments, leading to the maintenance of diverse chemotypes within the population. researchgate.net

| Attribute | Observation | Reference |

|---|---|---|

| Initial Population | 133 lines derived from a single natural accession (Mjez lbeb) | researchgate.net |

| Screening Result | 40 lines identified with natural deficiencies in cyanogenesis | researchgate.net |

| Chemical Analysis | Wide variation in cyanogenic glucoside and cyano-amino acid concentrations among the 40 lines | researchgate.net |

| Outcome | Identification of three specific lines (L16, L21, L18) with the lowest content of cyanogenic compounds | researchgate.net |

Identification and Characterization of Genes Encoding Biosynthetic and Catabolic Enzymes

The metabolism of this compound involves both its creation (biosynthesis) and its breakdown (catabolism). The genes encoding the enzymes for both processes are central to understanding its molecular basis.

Biosynthesis: The general biosynthetic pathway for cyanogenic glycosides is understood to involve three key enzyme classes: cytochrome P450s of the CYP79 and CYP71 families, and UDP-glycosyltransferases (UGTs). nih.gov In common vetch (Vicia sativa), transcriptome analysis during seed development—a period of active vicianin accumulation—has identified key candidate genes. nih.gov This research points to the involvement of a CYP71A gene and several glucosyltransferase genes (VsGT1, VsGT2, VsGT17) as crucial regulatory genes in the synthesis of hydrogen cyanide (HCN), the toxic component released from vicianin. nih.gov These genes are believed to catalyze the latter steps of the pathway, converting the precursor amino acid-derived intermediate into the final glycosylated product.

Catabolism: The breakdown of this compound is initiated by a specific β-glycosidase. In Vicia angustifolia, this enzyme is known as Vicianin Hydrolase (VH). researchgate.netnih.gov Researchers have purified VH from the seeds and characterized it extensively. The enzyme has a molecular mass of approximately 56 kDa. researchgate.netnih.gov A cDNA encoding VH has been isolated, revealing a deduced protein of 509 amino acids, which is classified into family 1 of the glycosyl hydrolases. researchgate.netnih.gov VH demonstrates high substrate specificity; it efficiently hydrolyzes vicianin to release mandelonitrile (B1675950) and the disaccharide vicianose (B13437423). researchgate.netnih.gov It shows some activity towards prunasin (B192207) but does not hydrolyze amygdalin (B1666031), indicating a strong preference for the vicianoside sugar moiety. researchgate.netnih.gov

| Process | Gene/Enzyme | Plant Species | Function/Characteristic | Reference |

|---|---|---|---|---|

| Biosynthesis (Candidates) | CYP71A | Vicia sativa | A key regulatory gene identified through transcriptome analysis, likely involved in converting the oxime intermediate. | nih.gov |

| VsGT1, VsGT2, VsGT17 | Vicia sativa | Glucosyltransferase genes identified as key regulators; likely responsible for the final glycosylation step. | nih.gov | |

| Catabolism | Vicianin Hydrolase (VH) | Vicia angustifolia | A disaccharide-specific β-glycosidase that hydrolyzes this compound. | researchgate.netnih.gov |

| VH cDNA | Vicia angustifolia | Encodes a 509 amino acid polypeptide; belongs to glycosyl hydrolase family 1. | researchgate.netnih.gov |

Transcriptional and Post-Transcriptional Regulation of this compound Pathway Genes

The accumulation of this compound is tightly controlled at the level of gene expression. Evidence points to both developmental and tissue-specific regulation of the pathway genes.

A study on common vetch (Vicia sativa) correlated the HCN content in seeds with gene expression levels at five different developmental stages. nih.gov The expression of key candidate biosynthetic genes, including CYP71A and several VsGT genes, was shown to be jointly upregulated from 5 to 25 days after anthesis, a period corresponding with increasing HCN content. nih.gov Later in development (25 to 35 days), as the expression of certain VsGT genes decreased, the HCN content plateaued, indicating that the synthesis is under strict transcriptional control that varies with the maturation of the seed. nih.gov

Similarly, the regulation of the catabolic enzyme, Vicianin Hydrolase (VH), is also tissue-specific. In Vicia angustifolia, the transcript for VH was found to be highly abundant in seeds and moderately so in flowers, with only slight expression in leaves, stems, and roots. researchgate.netnih.gov This expression pattern closely matches the known distribution of the substrate, vicianin, which accumulates primarily in the seeds. researchgate.netnih.gov This co-localization of the transcript for the degrading enzyme with the substrate itself (albeit in separate subcellular compartments until tissue damage) suggests a finely tuned regulatory system to ensure an effective chemical defense upon herbivory. nih.gov

Evolutionary Genetics of Cyanogenesis in Relevant Plant Lineages

The ability to produce cyanogenic glycosides, known as cyanogenesis, is a chemical defense trait found across a wide and scattered distribution of plant species, including ferns, gymnosperms, and angiosperms. nih.gov This phylogenetic distribution suggests that cyanogenesis is not an ancient trait inherited from a common ancestor, but rather a feature that has evolved independently on multiple occasions in different plant lineages. nih.gov

This convergent evolution is thought to occur through the recruitment of enzymes from common, widespread ancestral gene families. For instance, the CYP79 and CYP71 cytochrome P450 families and the UGT families, which are involved in vicianin biosynthesis, are large gene families with diverse functions in plant metabolism. nih.gov It is hypothesized that through gene duplication and subsequent functional divergence, specific members of these families were independently recruited in different lineages to establish a cyanogenic pathway.

While the evolutionary genetics of cyanogenesis has been studied in detail in model systems like white clover (Trifolium repens), where adaptive clines related to climate have been documented, specific research into the evolutionary trajectory of the this compound pathway within the Vicia lineage is less complete. nih.govwustl.edu However, the presence of cyanogenesis in Vicia and other related legumes, but not in all members of the family, is consistent with the broader pattern of sporadic gain and loss of this defensive trait over evolutionary time.

Advanced Analytical Methodologies for R Vicianin Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the isolation and quantitative analysis of (R)-vicianin from biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with various detectors, are the most prevalent techniques for analyzing non-volatile and thermally labile compounds like cyanogenic glycosides. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC/UPLC): The separation of this compound is typically achieved using reverse-phase chromatography. nih.gov C18 columns are widely employed, utilizing a mobile phase gradient of acidified water and an organic solvent, such as acetonitrile (B52724) or methanol, to effectively separate this compound from other plant metabolites. nih.govnih.gov Detection is commonly performed using Diode Array Detectors (DAD) or UV detectors, with monitoring typically set between 210 and 220 nm. mdpi.com For enhanced sensitivity and specificity, HPLC or UPLC systems are coupled with mass spectrometry (MS). researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and very low limits of detection, making it ideal for quantifying trace amounts of this compound in complex samples. nih.gov However, challenges in LC-MS/MS analysis can arise from the formation of stable sodium adducts ([M+Na]+) that may not fragment efficiently, requiring careful optimization of ionization and collision parameters. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of intact glycosides like this compound by GC-MS is generally not feasible due to their low volatility and thermal instability. However, GC-MS can be used to analyze the aglycone portion (mandelonitrile) after enzymatic or acid hydrolysis of the glycoside. Alternatively, derivatization procedures can be employed to increase the volatility of the entire molecule, allowing for its separation and detection by GC-MS. nih.govmdpi.com This approach is particularly useful for confirming the identity of the aglycone and its stereochemistry.

| Parameter | Description | Common Application |

|---|---|---|

| Stationary Phase (Column) | Reverse-phase C18 or similar (e.g., C8) | Separation from polar and non-polar metabolites. nih.gov |

| Mobile Phase | Gradient elution with acidified water and acetonitrile/methanol | Provides good resolution for a wide range of glycosides. nih.gov |

| Detector | UV/Diode Array Detector (DAD) at 210-220 nm | Routine quantification and detection. mdpi.com |

| Advanced Detector | Tandem Mass Spectrometry (MS/MS) | High sensitivity and specificity for quantification and confirmation. researchgate.netnih.gov |

Spectroscopic Methods for Structural Elucidation and Detection (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for its detection in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including glycosides. nih.govjchps.com One-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of each proton and carbon atom in the molecule. core.ac.uk Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. core.ac.uk These techniques allow researchers to confirm the identity of the mandelonitrile (B1675950) aglycone, identify the two sugar units as arabinose and glucose, determine their linkage to form the vicianose (B13437423) moiety, and confirm the anomeric configuration (β) of the glycosidic bond connecting the sugar to the aglycone. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with sub-ppm mass accuracy. mdpi.commdpi.com This precision allows for the determination of the elemental composition of this compound, which serves as a powerful confirmation of its identity. nih.gov Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide fragmentation data that further corroborates the structure. nih.gov The fragmentation pattern of this compound would show characteristic losses of the arabinose and glucose residues, providing definitive evidence for the glycosidic structure. mdpi.com

| Technique | Information Obtained | Significance |

|---|---|---|

| ¹H and ¹³C NMR | Chemical shifts and coupling constants for all atoms. | Provides a detailed map of the molecule's atomic structure. jchps.com |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons through bonds. | Confirms the connectivity of the aglycone, the sugar units, and the glycosidic linkage. core.ac.uk |

| HRMS | Highly accurate mass measurement. | Determines the precise elemental formula (e.g., C₁₉H₂₅NO₉ for vicianin). mdpi.com |

| MS/MS | Fragmentation pattern of the molecule. | Confirms the sequence and identity of the sugar units and the aglycone. nih.gov |

In Situ Localization of this compound and Related Cyanogenic Glycosides in Plant Tissues (e.g., MALDI-MS Imaging)

Understanding the precise distribution of this compound within plant tissues is key to deciphering its physiological and ecological functions. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful technique for the in situ localization of metabolites directly on thin sections of biological tissues. osti.gov

This technique involves coating a cryo-sectioned plant tissue with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA). mdpi.com A laser is then rastered across the tissue surface, desorbing and ionizing molecules at each point. The mass spectrometer detects the mass-to-charge ratio of the ions, generating a mass spectrum for each pixel. By mapping the intensity of the ion corresponding to this compound across the tissue section, a detailed image of its spatial distribution can be created. acs.orgresearchgate.net Studies on other cyanogenic diglycosides, such as linustatin (B1675552) and neolinustatin (B1201914) in flax seeds, have successfully used MALDI-MSI to show their specific accumulation in tissues like the endosperm and embryo, demonstrating the utility of this approach for compounds similar to this compound. acs.org In addition to localizing the compound itself, other techniques like in situ hybridization can be used to visualize the expression of genes responsible for this compound biosynthesis, providing complementary information on its production sites within the plant. nih.govnih.govresearchgate.net

Biochemical Assays for Cyanogenesis Potential and Enzyme Activity

Biochemical assays are essential for assessing the functional aspects of the cyanogenic system involving this compound, namely the total potential for cyanide release and the activity of the hydrolyzing enzymes.

Assays for Cyanogenesis Potential: The cyanogenesis potential refers to the total amount of hydrogen cyanide (HCN) that can be released from a given amount of plant tissue.

Qualitative Screening: Rapid colorimetric tests, such as the Feigl-Anger test or the picrate (B76445) paper test, are often used for screening large numbers of samples. These tests detect the presence of HCN released after tissue disruption, which allows the endogenous hydrolytic enzymes to come into contact with this compound. A color change (e.g., blue for Feigl-Anger paper) indicates a positive result. wustl.edu

Quantitative Analysis: To quantify the total cyanogenic potential, the glycosides in a plant extract are fully hydrolyzed, either by adding an excess of a specific exogenous β-glucosidase or by acid hydrolysis. nih.gov The released cyanide is then trapped in an alkaline solution and quantified using methods such as ion chromatography or colorimetric assays based on the König reaction. nih.govresearchgate.net This ensures that the measurement reflects the total substrate content, independent of the plant's endogenous enzyme levels.

Enzyme Activity Assays: The hydrolysis of this compound is catalyzed by a specific β-glycosidase known as vicianin (B86284) hydrolase. researchgate.net Measuring the activity of this enzyme is crucial for understanding the regulation of cyanogenesis. Enzyme activity is typically assayed by incubating a protein extract from the plant tissue with a substrate and measuring the rate of product formation or substrate depletion.

Using the Natural Substrate: The most specific assay involves using purified this compound as the substrate. The reaction can be monitored by quantifying the disappearance of this compound using HPLC or by measuring the formation of one of the products, such as the aglycone (mandelonitrile). nih.gov

Using Artificial Substrates: For general screening of β-glucosidase activity, artificial chromogenic or fluorogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) can be used. researchgate.net Hydrolysis of pNPG by a β-glucosidase releases p-nitrophenol, a yellow compound that can be easily quantified spectrophotometrically. While less specific, this method is often simpler and faster for initial characterization of enzyme activity. researchgate.netscite.ai

| Assay Type | Method | Principle | Application |

|---|---|---|---|

| Cyanogenesis Potential | Feigl-Anger or Picrate Paper Test | Colorimetric detection of released HCN after tissue damage. | Rapid qualitative screening. |

| Hydrolysis + Ion Chromatography/Colorimetry | Complete enzymatic or acid hydrolysis followed by quantification of released cyanide. nih.gov | Quantitative measurement of total potential HCN release. | |

| Enzyme Activity | Assay with this compound | Incubation of enzyme extract with the natural substrate; product formation measured by HPLC. nih.gov | Specific measurement of vicianin hydrolase activity. researchgate.net |

| Assay with pNPG | Incubation with an artificial substrate; color change measured spectrophotometrically. researchgate.net | General screening for β-glucosidase activity. |

Comparative Biochemistry and Evolutionary Context of Cyanogenic Glycosides

Phylogenetic Distribution and Diversity of Cyanogenic Glycosides Across the Plant Kingdom

The ability to produce cyanogenic glycosides is a trait found across a broad spectrum of the plant kingdom, including ferns, gymnosperms, and angiosperms. nih.govscielo.br Over 112 distinct cyanogenic glycosides have been identified from more than 3,000 plant species, indicating significant chemical diversity within this class of compounds. nih.govmdpi.commdpi.com The distribution is not uniform, with certain plant families such as Rosaceae, Leguminosae, Euphorbiaceae, and Gramineae showing a high prevalence of cyanogenic species. scielo.brresearchgate.net

The structural diversity of these compounds arises from variations in both the aglycone (the non-sugar part) and the attached sugar moiety. mdpi.com The aglycones are derived from one of six precursor amino acids: L-phenylalanine, L-tyrosine, L-valine, L-isoleucine, L-leucine, and the non-proteinogenic amino acid cyclopentenyl-glycine. researchgate.netentomoljournal.com While glucose is the most common sugar, various disaccharides and even trisaccharides can be attached, further diversifying the structures. gavinpublishers.comoup.com For instance, (R)-amygdalin contains a gentiobiose disaccharide, whereas (R)-vicianin contains the vicianose (B13437423) disaccharide. gavinpublishers.comoup.com

Ferns are the most ancient evolutionary group known to synthesize cyanogenic glycosides, specifically those derived from phenylalanine, such as prunasin (B192207) and this compound. biorxiv.org A screening of 94 fern species identified nine cyanogenic species, all within the order Polypodiales. biorxiv.org this compound, an α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside of (R)-mandelonitrile, has been specifically identified in several fern species, including Phlebodium aureum, Polypodium vulgare, and various Davallia species. biorxiv.orgbiorxiv.orgwikipedia.org In angiosperms, this compound is notably found in the seeds of several Vicia species, such as Vicia angustifolia. wikipedia.orgresearchgate.net The presence of aromatic cyanogenic glycosides in older lineages like ferns and gymnosperms, and both aromatic and aliphatic types in the more recently evolved angiosperms, suggests an evolutionary trend in the diversification of these compounds. cropj.comresearchgate.net

Table 1: Phylogenetic Distribution of Selected Cyanogenic Glycosides This interactive table summarizes the occurrence of key cyanogenic glycosides, including this compound, across different plant groups and species.

| Cyanogenic Glycoside | Precursor Amino Acid | Plant Group/Family | Example Species | Citation(s) |

|---|---|---|---|---|

| This compound | L-Phenylalanine | Ferns (Polypodiales) | Davallia trichomanoides, Polypodium vulgare | biorxiv.orgresearchgate.net |

| L-Phenylalanine | Angiosperms (Leguminosae) | Vicia angustifolia | wikipedia.orgresearchgate.net | |

| Prunasin | L-Phenylalanine | Ferns, Angiosperms (Rosaceae) | Pteridium aquilinum, Prunus species | biorxiv.orgnih.gov |

| Amygdalin (B1666031) | L-Phenylalanine | Angiosperms (Rosaceae) | Prunus species (e.g., bitter almond) | entomoljournal.comgavinpublishers.com |

| Dhurrin (B190987) | L-Tyrosine | Angiosperms (Gramineae) | Sorghum bicolor | cropj.comresearchgate.net |

| Linamarin (B1675462) | L-Valine | Angiosperms (Euphorbiaceae, Leguminosae) | Manihot esculenta (Cassava), Trifolium repens | entomoljournal.comcropj.com |

Convergent Evolution of Cyanogenesis Pathways

The core biosynthetic pathway typically involves three key steps catalyzed by two cytochrome P450 (CYP450) enzymes and a UDP-glycosyltransferase (UGT). researchgate.netresearchgate.netu-szeged.hu

The precursor amino acid is converted to an N-aldoxime by a multifunctional CYP450, often from the CYP79 family.

The aldoxime is then converted to an unstable α-hydroxynitrile (cyanohydrin) by a second multifunctional CYP450, belonging to families like CYP71 or CYP736. biorxiv.org

Finally, a UGT stabilizes the cyanohydrin by attaching a sugar moiety, forming the cyanogenic glycoside.

Despite this general sequence, the specific enzymes involved demonstrate convergent evolution. For example, the CYP450s involved in dhurrin biosynthesis in Sorghum bicolor are phylogenetically distinct from those producing linamarin and lotaustralin (B1675156) in Lotus japonicus. scispace.com Furthermore, the cyanogenesis pathway in the sugar gum Eucalyptus cladocalyx involves a CYP706 family member, which has not been previously associated with this pathway, representing another clear case of convergent evolution. nih.govbiorxiv.org

Remarkably, this evolutionary convergence extends beyond the plant kingdom. Some insects, such as the Burnet moth (Zygaena filipendulae), can synthesize their own cyanogenic glycosides (linamarin and lotaustralin). researchgate.netnih.gov Phylogenetic studies show that the genes encoding the biosynthetic pathway in Z. filipendulae (e.g., CYP405A2, CYP332A3) evolved independently and are not closely related to their plant counterparts, providing a striking example of convergent evolution between plants and insects. researchgate.netscispace.comnih.gov Similarly, cyanogenic millipedes have also evolved their cyanogenesis-related enzymes independently from both plants and insects. biorxiv.org

Table 2: Examples of Convergently Evolved Enzymes in Cyanogenesis This interactive table highlights the different enzyme families recruited for analogous steps in the biosynthesis of cyanogenic glycosides in various organisms.

| Organism | Biosynthetic Step | Enzyme(s) | Enzyme Family | Citation(s) |

|---|---|---|---|---|

| Sorghum bicolor (Sorghum) | Amino acid → Aldoxime | CYP79A1 | Cytochrome P450 | researchgate.netu-szeged.hu |

| Aldoxime → Cyanohydrin | CYP71E1 | Cytochrome P450 | researchgate.net | |

| Eucalyptus cladocalyx (Sugar Gum) | Aldoxime → Nitrile | EcCYP706C55 | Cytochrome P450 | nih.govbiorxiv.org |

| Zygaena filipendulae (Burnet Moth) | Amino acid → Aldoxime | CYP405A2 | Cytochrome P450 | researchgate.netscispace.com |

| Aldoxime → Cyanohydrin | CYP332A3 | Cytochrome P450 | researchgate.netscispace.com | |

| Chamberlinius hualienensis (Millipede) | Amino acid → Aldoxime | ChuaMOxS | Flavin-dependent monooxygenase (FMO) | biorxiv.org |

Co-evolutionary Dynamics Between Cyanogenic Plants and Associated Organisms

The presence of cyanogenic glycosides has been a major driver of co-evolutionary interactions between plants and the organisms that feed on them. ebsco.com This dynamic, often described as a "chemical arms race," involves the evolution of plant defenses and subsequent counter-adaptations by herbivores. researchgate.netplos.org

The primary defensive function of cyanogenic glycosides lies in the "cyanide bomb". mdpi.com In intact plant tissue, the glycosides are stored separately from the hydrolyzing enzymes (β-glucosidases), often in different cellular compartments or tissues. nih.govscielo.br When an herbivore damages the tissue, the glycoside and enzyme come into contact, rapidly releasing toxic hydrogen cyanide. scielo.brebsco.com HCN is a potent respiratory inhibitor that can be lethal to a wide range of organisms, thus acting as an effective deterrent against generalist herbivores. mdpi.comebsco.com

In response to this defense, many herbivores have evolved strategies to overcome cyanogenesis. These adaptations can be behavioral or physiological. plos.orgarizona.edu

Behavioral Adaptations: Some generalist herbivores may learn to avoid cyanogenic plants or consume them in small quantities to avoid a toxic dose. plos.orgarizona.edu Specialized feeders, like certain aphids, use sucking stylets to feed from phloem sap, bypassing the tissue disruption that would trigger the cyanide bomb. nih.gov

Physiological Adaptations: Specialist herbivores that feed exclusively on cyanogenic plants have evolved sophisticated biochemical mechanisms to handle these toxins. These mechanisms include:

Detoxification: Many insects possess enzymes like β-cyanoalanine synthase or rhodanese, which can convert cyanide into less toxic compounds. nih.gov

Sequestration: Some insects, notably larvae of the Burnet moth (Zygaena) and Heliconius butterflies, can sequester intact cyanogenic glycosides from their host plants. entomoljournal.comresearchgate.netresearchgate.net These sequestered compounds are then used for the insect's own defense against predators, turning the plant's weapon to its own advantage. cropj.comresearchgate.net

The interaction between Passiflora (passionflower vines) and Heliconius butterflies is a classic model system for studying co-evolution. Passiflora species produce a variety of chemical defenses, including cyanogenic glycosides, to deter herbivores. In turn, Heliconius larvae have evolved the ability to tolerate and sequester these compounds, allowing them to specialize on this host plant. oup.comoup.com This reciprocal evolutionary pressure is thought to have driven diversification in both the plant and insect lineages. oup.com The ability of some specialist insects not only to sequester but also to synthesize the same cyanogenic glycosides de novo further underscores the intimate and complex nature of this co-evolutionary relationship. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues in R Vicianin Studies

Discovery and Functional Characterization of Unidentified Enzymes in the Pathway

The biosynthetic pathway of cyanogenic glucosides, including (R)-vicianin, involves a series of enzymatic conversions. While key enzyme families like cytochromes P450 (CYPs) and UDP-glucosyltransferases (UGTs) are known to be involved, specific enzymes responsible for certain steps in this compound synthesis are yet to be identified and characterized. nih.govbiorxiv.org

In higher plants, the biosynthesis of cyanogenic glucosides is catalyzed by CYPs and UGTs. nih.gov The initial conversion of the parent amino acid to an E-oxime is typically catalyzed by a CYP79 family enzyme. nih.gov Subsequently, other CYPs convert the oxime into an α-hydroxynitrile, which is then glycosylated by a UGT to form the cyanogenic glucoside. nih.gov However, a significant gap in knowledge exists for the biosynthesis of this compound in ferns, where no CYP79s have been identified despite the presence of the compound. nih.gov This suggests the involvement of a novel enzyme class in the initial step of the pathway in these organisms. Recent studies have pointed towards a flavin-dependent monooxygenase (FMO) as the potential catalyst for the conversion of L-phenylalanine to its corresponding aldoxime in ferns. nih.gov

Furthermore, the enzyme that converts phenylacetaldoxime to phenylacetonitrile (B145931) and the two UGTs that catalyze the glycosylation of mandelonitrile (B1675950) to prunasin (B192207) and then to this compound are still unidentified in ferns. biorxiv.org The characterization of these missing enzymes is a critical area for future research.

One enzyme that has been characterized in the context of this compound is vicianin (B86284) hydrolase. This enzyme catalyzes the breakdown of this compound into mandelonitrile and the disaccharide vicianose (B13437423). oup.comresearchgate.net It has been purified and its cDNA cloned, revealing it to be a member of the family 1 glycosyl hydrolases. oup.com Vicianin hydrolase exhibits high specificity for the β-vicianoside moiety, demonstrating its unique role in the cyanogenesis process involving this compound. researchgate.net

Comprehensive Understanding of Regulatory Networks Governing this compound Homeostasis

The production and storage of this compound are tightly controlled within the plant to prevent autotoxicity while ensuring a rapid defense response upon tissue damage. This delicate balance, or homeostasis, is managed by complex gene regulatory networks (GRNs). arxiv.orgresearchgate.net These networks involve a multitude of molecular regulators that govern the expression of genes involved in the biosynthesis, transport, and degradation of this compound. arxiv.org

Future research will focus on elucidating the architecture and dynamics of these GRNs. This involves identifying the transcription factors, signaling molecules, and environmental cues that modulate the expression of genes encoding biosynthetic enzymes and transporters. nih.govnih.gov For instance, the expression of vicianin hydrolase is organ-specific, with high levels in seeds and flowers, and lower levels in leaves, stems, and roots, suggesting a sophisticated regulatory mechanism that aligns enzyme presence with substrate accumulation. researchgate.netoup.com Understanding these regulatory networks is crucial for comprehending how plants control their chemical defenses in response to developmental and environmental stimuli. nih.gov The study of homeostasis in these networks can reveal general design principles of biological regulation. arxiv.orgresearchgate.net

Elucidation of Novel or Underappreciated Biological Roles Beyond Defense

While the primary role of cyanogenic glucosides like this compound is defense against herbivores and pathogens, there is growing evidence for their involvement in other physiological processes. nih.govrsanchezperez.com These compounds can serve as transportable and remobilizable stores of reduced nitrogen and carbon. biorxiv.orgnih.gov This is particularly important during developmental transitions such as germination and seedling growth. researchgate.net

Emerging research suggests that cyanogenic glucosides may also play a role in protecting plants from oxidative stress and in regulating processes like germination and dormancy. rsanchezperez.com The diurnal regulation of cyanogenic glucoside biosynthesis in some plants points to a dynamic role in daily metabolic activities. nih.gov Future studies will aim to uncover these less-appreciated functions of this compound. This could involve investigating its role in nutrient cycling, stress signaling, and interactions with beneficial microorganisms. Unraveling these additional roles will provide a more holistic view of the importance of cyanogenic glucosides in plant life. biorxiv.org

Development of Advanced Methodologies for Spatiotemporal Analysis of this compound Metabolism

To fully comprehend the dynamic nature of this compound metabolism, it is essential to visualize and quantify its synthesis, transport, and accumulation with high spatial and temporal resolution. nih.gov The development and application of advanced imaging techniques are crucial for achieving this. frontiersin.org

Methodologies such as mass spectrometry imaging (MSI) can provide detailed maps of the distribution of this compound and its precursors within plant tissues. Combining imaging with genetic and biochemical approaches will allow researchers to correlate the localization of the compound with the expression of biosynthetic and catabolic enzymes. nih.gov Furthermore, techniques for in vivo RNA imaging could be adapted to track the expression of genes involved in this compound metabolism in real-time within living plant cells. nih.gov Spatiotemporal modeling, which combines metabolic reconstructions with transport equations, offers a powerful computational tool to simulate and predict the dynamics of this compound metabolism under different conditions. nih.gov These advanced analytical approaches will be instrumental in building a comprehensive, four-dimensional understanding of how plants manage this important chemical compound. nih.gov

Q & A

Q. How can researchers isolate and characterize (R)-Vicianin from plant sources?

Methodological Answer:

- Extraction : Use polar solvents (e.g., methanol/water mixtures) under controlled pH to preserve structural integrity.

- Purification : Combine column chromatography (e.g., silica gel or reversed-phase C18) with HPLC to separate this compound from co-occurring cyanogenic glycosides. Monitor fractions using UV-Vis spectroscopy (λ ~210–220 nm for glycoside absorption) .

- Characterization : Confirm purity via TLC and high-resolution mass spectrometry (HRMS). Assign stereochemistry using circular dichroism (CD) or chiral chromatography .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, focusing on glycosidic linkages and stereochemical centers.

- Mass Spectrometry : Use HRMS to determine molecular formula (e.g., [M+H]+ or [M+Na]+ ions) and tandem MS (MS/MS) to identify fragmentation patterns .

- X-ray Crystallography : If crystalline derivatives are obtainable, this provides unambiguous stereochemical confirmation .

Q. How should researchers design experiments to study the biosynthetic pathway of this compound?

Methodological Answer:

- Gene Mining : Use transcriptomic data from cyanogenic plants to identify candidate enzymes (e.g., cytochrome P450s, glycosyltransferases).

- Isotopic Labeling : Apply ¹³C-labeled precursors (e.g., phenylalanine) in plant tissues or cell cultures to track biosynthetic intermediates via LC-MS .

- Enzyme Assays : Recombinantly express candidate enzymes and test substrate specificity using in vitro assays .

Advanced Research Questions

Q. How can contradictions in spectral data during this compound structure elucidation be resolved?

Methodological Answer:

- Comparative Analysis : Cross-validate NMR data with structurally related cyanogenic glycosides (e.g., amygdalin) to identify common spectral artifacts (e.g., solvent shifts) .

- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data .

- Alternative Techniques : Employ vibrational circular dichroism (VCD) for chiral centers unresolved by conventional NMR .

Q. What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or enzymatic glycosylation (e.g., glycosyltransferases with engineered stereoselectivity) .

- Protecting Groups : Strategically deploy temporary groups (e.g., acetyl or benzyl) to control regioselectivity during glycosidic bond formation.

- Kinetic Resolution : Separate enantiomers via chiral stationary-phase HPLC after partial synthesis .

Q. How can researchers address gaps in literature on this compound’s ecological roles?

Methodological Answer:

- Field Experiments : Measure this compound concentrations in plant tissues under herbivore stress using LC-MS and correlate with insect feeding assays .

- Metabolomic Profiling : Compare wild-type and cyanogenesis-deficient plants to identify co-occurring defense metabolites .

- Gene Knockout Models : Use CRISPR/Cas9 to disrupt biosynthetic genes and assess ecological fitness changes .

Q. What methodologies reconcile conflicting bioactivity data for this compound across studies?

Methodological Answer:

- Standardized Assays : Adopt OECD guidelines for cytotoxicity or enzyme inhibition studies to reduce variability .

- Dose-Response Curves : Test multiple concentrations and use statistical models (e.g., EC50 calculations) to quantify potency .

- Meta-Analysis : Aggregate data from independent studies to identify trends obscured by small sample sizes .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

- Detailed Protocols : Document solvent grades, instrument calibration, and reaction conditions (e.g., temperature, pH) as per IUPAC guidelines .

- Data Sharing : Deposit raw NMR, MS, and crystallographic data in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers .

- Collaborative Validation : Partner with independent labs to replicate key findings .

Q. What ethical frameworks apply when sharing this compound bioactivity data derived from human cell lines?

Methodological Answer:

- GDPR Compliance : Anonymize datasets linked to human subjects and obtain explicit consent for secondary use .

- Ethical Review : Submit study designs to institutional review boards (IRBs) for approval, particularly for cytotoxicity assays involving primary cells .

- Controlled Access : Use repositories with embargo options to balance open science and privacy .

Future Directions

Q. How can computational models enhance this compound research?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate glycoside-enzyme interactions to predict hydrolysis rates and bioactive conformations .

- Machine Learning : Train models on spectral databases to automate structure elucidation .

- Pathway Prediction : Use genome-scale metabolic models to identify undiscovered biosynthetic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.